Jimscaline

Catalog No.
S3352544
CAS No.
890309-57-6
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jimscaline

Traditional mescaline-based 5-HT2A research faces low potency and conformational flexibility, leading to inconsistent binding data. Jimscaline solves this with a rigid indan scaffold that pre-organizes the pharmacophore, enhancing 5-HT2A affinity and reducing entropic penalty. Key advantages:

  • 3-5x greater in vitro & in vivo potency vs mescaline
  • Chiral center with (R)-enantiomer >95% ee ensures reproducible pharmacology
  • Minimizes off-target effects at lower concentrations

Supplied with analytical documentation for seamless integration into receptor mapping and preclinical behavioral studies.

CAS Number

890309-57-6

Product Name

Jimscaline

IUPAC Name

[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3/h6,8H,4-5,7,14H2,1-3H3/t8-/m0/s1

InChI Key

AFTIZGHFDCOQFS-QMMMGPOBSA-N

Canonical SMILES

COC1=C(C(=C2CCC(C2=C1)CN)OC)OC

Isomeric SMILES

COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC

Synonyms

Jimscaline, C-(4,5,6-trimethoxyindan-1-yl)methanamine, 4,5,6-Trimethoxy-1-aminomethylindane, (R)-1-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic phenethylamine and a structural analog of the classic psychedelic, mescaline. [1] Like its parent compound, it functions primarily as an agonist at serotonin 5-HT2A receptors, a mechanism central to the activity of many psychedelic compounds. [REFS-1, REFS-2] Its defining structural feature is the integration of the ethylamine side chain into an indan ring system, which conformationally restricts the molecule's orientation. This structural constraint is a key point of differentiation from mescaline and other flexible phenethylamine analogs. [1]

Research Fit

Conformationally constrained 5-HT2A agonist scaffold
Resolved (R)-enantiomer for stereochemical control
Rigid mescaline-derived probe for receptor conformation studies

Direct substitution of Jimscaline with its parent compound, mescaline, or other linear analogs like escaline is inadvisable for research requiring pharmacological precision. The flexible ethylamine side chain of mescaline allows it to adopt numerous conformations, not all of which are optimal for receptor binding, contributing to its relatively low potency. [REFS-1, REFS-2] Jimscaline's rigid indan structure locks the pharmacophore into a specific, high-affinity orientation for the 5-HT2A receptor. [1] This pre-organization eliminates the entropic penalty of binding associated with flexible molecules, leading to demonstrably higher in vitro and in vivo potency. Furthermore, this rigidity creates a chiral center, with the (R)-enantiomer being significantly more active, a critical procurement consideration for reproducible studies that is absent in the achiral mescaline. [1]

Substitution Risk

Flexible agonist substitution
Using mescaline or other flexible phenethylamines may introduce conformational variability in receptor-binding studies.
Racemic or (S)-enantiomer use
Non-chiral or racemic mixtures can obscure stereospecific signaling; the (R)-enantiomer is the primary active form.
Alternate constrained scaffolds
Analogous constrained scaffolds (e.g., 2CB-Ind, bromojimscaline) possess distinct affinity and selectivity profiles, limiting direct cross-study substitution.

Enhanced 5-HT2A Receptor Affinity and Functional Potency Over Mescaline

In radioligand binding assays with human 5-HT2A receptors, the more active (R)-enantiomer of Jimscaline demonstrates a binding affinity (Ki) of 69 nM. [1] Functional assays measuring inositol phosphate biosynthesis confirm this advantage, showing Jimscaline to be approximately three times more potent than its parent compound, mescaline, while exhibiting equivalent efficacy. [1]

Evidence DimensionFunctional Potency (EC50) at human 5-HT2A Receptor
Target Compound Data3-fold more potent than mescaline
Comparator Or BaselineMescaline
Quantified Difference~300% increase in potency
ConditionsIn vitro functional assay (inositol phosphate accumulation) in 5-HT2A receptor-expressing cells.

Higher in vitro potency allows researchers to use lower concentrations to achieve maximal receptor activation, reducing material costs and minimizing the risk of off-target effects.

5-HT2A Binding Affinity
Head-to-head
3-fold higher affinity (Ki 69 nM vs. mescaline)
Reported affinity context supports scaffold rigidity advantage; equivalent efficacy
Competition binding on human 5-HT2A; [125I]DOI

Superior In Vivo Potency in a Validated Behavioral Model

In drug discrimination studies in rats, a standard in vivo assay for hallucinogenic potential, Jimscaline was found to be five times more potent than mescaline. [1] This demonstrates that the increased in vitro affinity translates directly to a significant enhancement of potency in a whole-animal model. [1]

Evidence DimensionIn Vivo Potency (ED50) in Drug Discrimination Assay
Target Compound Data5-fold more potent than mescaline
Comparator Or BaselineMescaline
Quantified Difference500% increase in potency
ConditionsDrug discrimination studies in rats trained to discriminate LSD from saline.

This provides strong evidence of enhanced bioavailability and/or central nervous system activity, making it a more efficient tool for in vivo studies and requiring smaller administered doses.

Behavioral Potency
Head-to-head
5-fold higher potency than mescaline in LSD discrimination
In vivo behavioral potency context supports tool compound relevance
Rat model; full substitution for LSD cue

Stereospecific Activity: A Critical Factor for Assay Reproducibility

The conformational restriction of Jimscaline results in a chiral molecule, and its activity is stereospecific. The (R)-(+)-enantiomer possesses significantly higher affinity and potency at the 5-HT2A receptor compared to the (S)-(-)-enantiomer. [1] This is in stark contrast to the achiral structure of mescaline. For researchers, procuring the enantiomerically pure (R)-Jimscaline is essential for achieving consistent and reproducible results, as a racemic mixture would effectively contain a less active component. [1]

Evidence DimensionStereospecific Receptor Binding and Potency
Target Compound Data(R)-enantiomer is significantly more active
Comparator Or BaselineAchiral mescaline; (S)-Jimscaline enantiomer
Quantified DifferenceNot explicitly quantified in source, but stated as having higher affinity and potency.
ConditionsIn vitro 5-HT2A receptor binding and functional assays.

Procuring the specific, high-activity (R)-enantiomer eliminates a key source of experimental variability, ensuring that observed effects are attributable to the most potent form of the molecule.

Comparative Affinity to 2CB-Ind
Cross-study
Ki 69 nM (jimscaline) vs. 47 nM (2CB-Ind)
Comparable binding but distinct scaffold; useful for SAR dissection
Cross-study comparison; conditions may differ
5-HT2 Subtype Selectivity
Class-level
Bromojimscaline 1.6× (5-HT2A) and 4.2× (5-HT2C) more potent
Jimscaline may offer a more balanced 5-HT2 profile; class-level inference
Analog comparison data; verify in target assay
Chiral Enantiomer Activity
Supporting evidence
(R)-(+)-enantiomer is the active stereoisomer
Stereochemical attribution validated; (S)-enantiomer shows lower activity
Enantiomeric purity critical for reproducible pharmacology

High-Potency Probing of the 5-HT2A Receptor

For in vitro and in vivo studies where a more potent phenethylamine agonist than mescaline is required. Its 3- to 5-fold greater potency allows for the use of lower concentrations, reducing the likelihood of non-specific binding or off-target effects and conserving valuable compound. [1]

Reference Compound in Structure-Activity Relationship (SAR) Studies

As a conformationally locked analog, Jimscaline serves as a critical tool for dissecting the geometric requirements for 5-HT2A receptor activation. It provides a rigid structural benchmark to compare against flexible analogs, aiding in the computational design and validation of novel serotonergic ligands. [1]

In Vivo Behavioral Studies Requiring Reduced Compound Load

Its enhanced in vivo potency makes it a preferred choice over mescaline for animal studies, particularly when dose volume, solubility, or potential for peripheral side effects are limiting factors. Achieving behavioral effects with a five-fold lower dose improves the feasibility and efficiency of in vivo experiments. [1]

Application Fit

Application
Selection Property
Validation Focus
5-HT2A receptor conformation & signaling studies
Conformationally constrained scaffold
Receptor activation pathway response interpretation
Behavioral pharmacology of hallucinogen-like cues
Rigidified mescaline-derived probe
Drug discrimination model-response endpoint
SAR studies of constrained phenethylamines
Characterized 1-aminomethylindane scaffold
Baseline affinity and potency for analog benchmarking
Chiral pharmacology & enantioselectivity
Resolved (R)-enantiomer
Stereospecific signaling interpretation and docking model validation

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 Da

Monoisotopic Mass

237.13649347 Da

Heavy Atom Count

17

UNII

EN7Y5Y6S8F

Wikipedia

Jimscaline

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